molecular formula C14H10N2O3 B5738195 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole

2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole

Cat. No. B5738195
M. Wt: 254.24 g/mol
InChI Key: LEBHUBILCVQOSH-UHFFFAOYSA-N
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Description

2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole, also known as MNBD, is a fluorescent compound that is widely used in scientific research. It has a unique chemical structure that makes it useful in a variety of applications, including as a fluorescent marker and as a tool for studying biological processes. In

Scientific Research Applications

2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole has a wide range of applications in scientific research. It is commonly used as a fluorescent marker for imaging biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling pathways. It has also been used in the development of biosensors for detecting various analytes, including glucose, lactate, and hydrogen peroxide. 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole is also used in the study of the physical properties of materials, such as the viscosity and polarity of solvents.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole is based on its ability to absorb and emit light. When light is absorbed by 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole, it undergoes a transition to an excited state, which then emits light at a longer wavelength. This process, known as fluorescence, is highly sensitive to the local environment of the molecule, allowing 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole to be used as a probe for studying biological processes and material properties.
Biochemical and Physiological Effects
2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It has low toxicity and does not interfere with cellular processes, allowing it to be used for long-term imaging studies.

Advantages and Limitations for Lab Experiments

The main advantage of 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole is its high fluorescence intensity and sensitivity, which allows for the detection of low concentrations of analytes. It is also highly photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence. However, 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole has limited solubility in aqueous solutions, which can make it difficult to use in certain applications. It also has a relatively short excitation wavelength, which can limit its use in certain imaging systems.

Future Directions

There are many potential future directions for research involving 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole. One area of interest is the development of new biosensors and imaging probes based on 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole. Researchers are also exploring the use of 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole in the study of cellular metabolism and oxidative stress. Additionally, there is interest in developing new synthetic methods for 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole that can improve its solubility and other properties. Overall, 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole is a highly versatile and useful compound that has the potential to advance scientific research in a variety of fields.

Synthesis Methods

The synthesis of 2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole involves the reaction of 2-aminophenol with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized to form the benzoxazole ring. The final step involves the introduction of a fluorescent group, typically a methyl or ethyl group, to the nitrogen atom of the benzoxazole ring. The resulting compound is highly fluorescent and has a high quantum yield, making it an ideal tool for fluorescence microscopy and other applications.

properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-9-8-10(6-7-12(9)16(17)18)14-15-11-4-2-3-5-13(11)19-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBHUBILCVQOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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